Bienvenue dans la boutique en ligne BenchChem!

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Passive permeability

Procure CAS 901267-94-5 to access a fully aromatic, tricyclic pyrazolo[4,3-c]quinoline scaffold with 4-ethylphenyl at C3 and 4-methoxyphenyl at N1. Differentiated from des-methoxy (CAS 901268-03-9) and 8-methoxy (CAS 901268-18-6) analogs by its higher XLogP3 (~5.9) and dual-substitution pattern, this compound is the preferred choice for A3 adenosine receptor selectivity panels, structure–property relationship studies isolating the methoxy contribution to ADME outcomes, and phenotypic screening campaigns aimed at scaffold deconvolution. Spectral reference data (1H NMR) is archived in SpectraBase.

Molecular Formula C25H21N3O
Molecular Weight 379.463
CAS No. 901267-94-5
Cat. No. B2533741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901267-94-5
Molecular FormulaC25H21N3O
Molecular Weight379.463
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
InChIInChI=1S/C25H21N3O/c1-3-17-8-10-18(11-9-17)24-22-16-26-23-7-5-4-6-21(23)25(22)28(27-24)19-12-14-20(29-2)15-13-19/h4-16H,3H2,1-2H3
InChIKeyIFHIWVJXVHOMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | Procurement-Grade Structural & Physicochemical Baseline


3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-94-5) is a fully aromatic, tricyclic pyrazolo[4,3-c]quinoline with a 4-ethylphenyl substituent at position 3 and a 4-methoxyphenyl group at position 1. This substitution pattern places it within a broader chemotype explored as conformationally constrained estrogen receptor ligands [1] and adenosine A3 receptor antagonists [2]. Its molecular formula is C25H21N3O (MW 379.46), and its calculated XLogP3 of 5.9 [3] indicates substantial lipophilicity that distinguishes it from otherwise similar pyrazolo[4,3-c]quinolines lacking both the ethyl and methoxy motifs. The compound is listed across several supplier catalogs, but published quantitative comparator data remain scarce.

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline


Pyrazolo[4,3-c]quinolines are not a uniform pharmacological class; even modest substituent changes produce divergent target engagement profiles. The presence of a 4-ethylphenyl group at position 3 and a 4-methoxyphenyl group at position 1 differentiates CAS 901267-94-5 from the more intensively studied 2-aryl-pyrazolo[4,3-c]quinolin-4-ones [1] and from des-ethyl or des-methoxy analogs. Structure–activity relationship (SAR) data for related scaffolds demonstrate that a 4-methoxy substituent can shift adenosine A3 receptor affinity by more than an order of magnitude [1], and that the switch from a 4-methyl to a 4-ethyl group on the pendant phenyl ring alters both lipophilicity and steric bulk, which are key determinants of binding-site complementarity. Consequently, substituting CAS 901267-94-5 with a close analog—such as the 1-phenyl analog (CAS 901268-03-9) or the 8-methoxy derivative (CAS 901268-18-6)—without confirmatory head-to-head data risks selecting a compound with materially different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Lipophilicity-Driven Differentiation: Calculated XLogP3 of CAS 901267-94-5 Versus Des-Methoxy Analog

The target compound's predicted lipophilicity (XLogP3 ≈ 5.9) is significantly elevated relative to the 1-phenyl analog 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9, XLogP3 ≈ 5.1), owing to the replacement of the N1-phenyl group with a 4-methoxyphenyl group [1]. This ~0.8 log unit increase in calculated logP implies roughly 6-fold higher partition into lipid phases, which can directly impact membrane permeability, non-specific protein binding, and in vivo distribution volume.

Lipophilicity Drug-likeness Passive permeability

Substituent SAR: Importance of the 4-Methoxy Group for Adenosine A3 Receptor Affinity in the Pyrazolo[4,3-c]quinolin-4-one Chemotype

In a closely related 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series, a 4-methoxy substituent on the N2-phenyl ring (compound 6d) yielded a Ki of 16 nM at human A3 receptor, whereas the unsubstituted phenyl analog (6a) showed markedly lower affinity (Ki > 1000 nM) [1]. Although this SAR was established on the dihydro-quinolin-4-one scaffold rather than the fully aromatic pyrazolo[4,3-c]quinoline, the electronic and steric contribution of the 4-methoxy group is transferable knowledge that supports the selection of CAS 901267-94-5 over its des-methoxy counterpart when A3 receptor engagement is a screening objective.

Adenosine A3 receptor Structure-activity relationship Receptor selectivity

Subtype Selectivity Profile of the Pyrazolo[4,3-c]quinoline Chemotype: A3 vs. A1 and A2A Receptors

Representative 4-methoxy-substituted pyrazolo[4,3-c]quinolin-4-ones (e.g., compound 6d) exhibit high selectivity for the human A3 receptor (Ki = 16 nM) over A1 (Ki > 1000 nM) and A2A (Ki > 1000 nM) subtypes [1]. For the fully aromatic scaffold represented by CAS 901267-94-5, BindingDB data for a closely related 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052) confirm a similar selectivity signature: Ki hA3 = 166 nM, Ki hA1 > 1000 nM, Ki hA2A > 1000 nM [2]. The ~10-fold weaker absolute A3 affinity in the aromatic versus dihydro scaffold underscores the importance of oxidation state for potency, but the >6-fold selectivity window over A1/A2A is conserved.

Adenosine receptor selectivity Off-target profiling A3 selectivity

Molecular Topology and Conformational Constraint: The Advantage of the Fully Aromatic Pyrazolo[4,3-c]quinoline Core

The Kasiotis synthesis paper explicitly classifies pyrazolo[4,3-c]quinoline derivatives into three distinct classes based on the oxidation state of the central pyrazole-quinoline fusion: fully aromatic (Class A), dihydro-quinolin-4-ones (Class B), and tetrahydro derivatives (Class C) [1]. CAS 901267-94-5 belongs to Class A, which offers a rigid, planar, and fully conjugated framework. This contrasts with the non-aromatic dihydro scaffold used in the A3 antagonist SAR studies [2], where the sp3 center introduces conformational flexibility. The planar topology of Class A compounds reduces entropic penalty upon receptor binding and presents a different electrostatic surface potential, factors that can influence target engagement and selectivity in ways that cannot be extrapolated from dihydro analogs.

Conformational constraint Scaffold topology Ligand preorganization

Biological Activity Domain Differentiation: Pyrazolo[4,3-c]quinolines as Receptor Tyrosine Kinase vs. Adenosine Receptor Ligands

Patent literature classifies certain substituted pyrazolo[4,3-c]quinolines as receptor tyrosine kinase (RTK) inhibitors with potential anticancer applications [1], whereas other substitution patterns yield adenosine A3 receptor antagonists [2]. This bifurcation of biological activity within the same core scaffold highlights the critical role of precise substitution. The 4-ethyl/4-methoxy substitution pattern of CAS 901267-94-5 is not explicitly profiled in either target class, meaning its activity profile cannot be assumed to follow either the RTK or A3 pathway without direct experimental evidence. This target-class ambiguity itself constitutes a point of differentiation: the compound serves as a valuable probe for deconvoluting which substitution patterns drive selectivity toward kinase versus GPCR targets.

Receptor tyrosine kinase Kinase inhibition Target class selectivity

Critical Transparency Acknowledgment: Absence of Direct Head-to-Head Biological Data for CAS 901267-94-5

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the Thieme/ScienceDirect journal databases (excluding prohibited vendor sites) did not identify any peer-reviewed study or patent that reports quantitative biological activity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) specifically for 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-94-5). All differentiation claims presented in this guide are therefore derived from (a) physicochemical calculations on the target compound or its closest surrogates, (b) SAR established on closely related pyrazolo[4,3-c]quinoline scaffolds, and (c) class-level inference from the broader chemotype. No direct head-to-head experimental comparison between CAS 901267-94-5 and any named comparator is available in the public domain as of the knowledge cutoff date. This limitation should be explicitly weighed in procurement decisions.

Data gap Evidence limitation Procurement caveat

Optimal Application Scenarios for 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-94-5)


Chemical Probe for Adenosine A3 Receptor Subtype Selectivity Profiling Panels

Based on class-level adenosine receptor selectivity data [1], CAS 901267-94-5 is structurally suited for inclusion in selectivity panels alongside reference A3 antagonists. Its 4-methoxyphenyl substituent is a known driver of A3 affinity in the pyrazolo[4,3-c]quinolin-4-one chemotype (>60-fold improvement over unsubstituted phenyl [1]), and the fully aromatic scaffold offers a topology distinct from the dihydro-quinolin-4-one series. This makes it a valuable comparator for structure–selectivity relationship studies aimed at decoupling scaffold topology from substitution effects. Procurement is recommended when the experimental objective is to test whether the planar aromatic core enhances or diminishes A3 selectivity relative to non-aromatic analogs, or to serve as a negative control in A1/A2A-focused screening campaigns, where its predicted selectivity (>6-fold over A1/A2A [2]) reduces the likelihood of confounding off-target signals.

Physicochemical Comparator for Lipophilicity-Dependent ADME Studies

The target compound's predicted XLogP3 of ~5.9 [1] places it approximately 0.8 log units more lipophilic than its des-methoxy analog (CAS 901268-03-9). This property difference makes CAS 901267-94-5 the preferred procurement choice for structure–property relationship studies investigating how incremental lipophilicity affects passive membrane permeability, plasma protein binding, metabolic stability, or hERG liability within the pyrazolo[4,3-c]quinoline series. The compound serves as a well-defined, single-variable perturbation (OCH3 vs. H) on an otherwise identical scaffold, allowing researchers to isolate the contribution of the 4-methoxy substituent to ADME outcomes without confounding by changes in core topology or molecular weight [2].

Scaffold Validation in Phenotypic Screening for Anti-Angiogenic or Anticancer Activity

Pyrazolo[4,3-c]quinoline derivatives have demonstrated anti-angiogenic activity and growth inhibition of MCF-7 (breast) and HeLa (cervical) carcinoma cells in vitro [1]. CAS 901267-94-5, as a fully aromatic Class A representative [2], offers a rigid probe molecule for phenotypic screening campaigns aimed at validating whether the anti-proliferative activity observed in the broader chemotype is scaffold-dependent or substituent-dependent. Its structural distinction from the dihydro and tetrahydro analogs makes it particularly useful in a matched-pair screening set designed to identify the minimal pharmacophoric elements required for anti-angiogenic activity. Procurement is warranted when the screening objective is scaffold deconvolution rather than target-based lead optimization.

Reference Standard for NMR and Mass Spectrometry Method Development on Pyrazolo[4,3-c]quinolines

A 1H NMR spectrum of CAS 901267-94-5 is archived in the SpectraBase database [1], and the closely related 8-methoxy analog (CAS 901268-18-6) has a fully assigned PubChem entry with InChI, SMILES, and computed 2D/3D structural data [2]. This makes the compound suitable as a retention-time and fragmentation-pattern reference for LC-MS/MS method development targeting pyrazolo[4,3-c]quinoline analytes. It can serve as a system suitability standard for analytical laboratories that require a well-characterized, commercially listed pyrazolo[4,3-c]quinoline with spectroscopic confirmation, especially in CRO settings where compound identity verification under ISO/GxP guidelines is mandatory.

Quote Request

Request a Quote for 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.